molecular formula C18H20 B14166742 trans-1,4-Diphenylcyclohexane CAS No. 21072-41-3

trans-1,4-Diphenylcyclohexane

Cat. No.: B14166742
CAS No.: 21072-41-3
M. Wt: 236.4 g/mol
InChI Key: VULCFZQVCFIKNK-UHFFFAOYSA-N
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Description

trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20. It consists of a cyclohexane ring with two phenyl groups attached at the 1 and 4 positions in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction typically occurs under mild conditions, with hydrogen gas and a solvent such as ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. The process utilizes a palladium or platinum catalyst supported on activated carbon, with hydrogen gas as the reducing agent. The reaction is carried out in a high-pressure reactor to ensure complete hydrogenation .

Chemical Reactions Analysis

Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of substituents on the stability and reactivity of cyclohexane derivatives .

Biology and Medicine: In biological research, this compound serves as a reference compound for studying the interactions of cyclohexane derivatives with biological molecules. It is also used in the development of new pharmaceuticals and as a building block for drug synthesis .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity. Additionally, the cyclohexane ring can undergo conformational changes that affect its binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties and stability. This configuration allows for specific interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

21072-41-3

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(4-phenylcyclohexyl)benzene

InChI

InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

VULCFZQVCFIKNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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